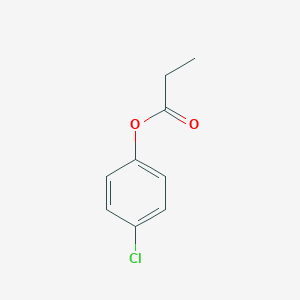

4-Chlorophenyl propionate

Description

Properties

CAS No. |

61469-49-6 |

|---|---|

Molecular Formula |

C9H9ClO2 |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

(4-chlorophenyl) propanoate |

InChI |

InChI=1S/C9H9ClO2/c1-2-9(11)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3 |

InChI Key |

XKRRJFYQNKYWPJ-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1=CC=C(C=C1)Cl |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)Cl |

Other CAS No. |

61469-49-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

- This compound is a known biomarker in phenylpropanoid metabolism .

- Methyl Esters: Methylation of the carboxylic acid group (e.g., methyl 3-(4-chlorophenyl)propanoate) alters solubility and bioavailability, making it a preferred intermediate in drug synthesis .

Environmental and Toxicological Profiles

Table 2: Environmental and Health Risks

- Key Insight: Chlorophenyl derivatives like bis(4-chlorophenyl)-1,1-dichloroethene are persistent environmental pollutants and have been detected in human adipose tissue, correlating with breast cancer risk .

Preparation Methods

Acid-Catalyzed Esterification

Traditional Fischer esterification involves refluxing 3-(4-chlorophenyl)propanoic acid with an excess of alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst like sulfuric acid. The equilibrium-driven reaction requires removal of water to shift toward ester formation. While this method is straightforward, yields often plateau at 70–80% due to equilibrium limitations. Recent optimizations using molecular sieves or azeotropic distillation have improved efficiency, though industrial adoption remains limited due to energy-intensive dehydration steps.

Via Acid Chloride Intermediate

A more efficient variant involves converting 3-(4-chlorophenyl)propanoic acid into its acid chloride prior to esterification. In a documented procedure, thionyl chloride (SOCl₂) reacts with the acid to form 3-(4-chlorophenyl)propanoyl chloride, which subsequently undergoes nucleophilic acyl substitution with methanol. This two-step process achieves a 91% yield under reflux conditions. The exothermic reaction necessitates controlled reagent addition to mitigate side reactions such as oxidation or polymerization. Post-synthesis, the ester is isolated via extraction with ethyl acetate and basification, yielding high-purity product.

Carbonylation of 2,2-Diorgano-1-(4-Chlorophenyl)Ethanol

Carbonylation offers a direct route to this compound esters by introducing a carboxyl group into a pre-functionalized substrate. This method is favored for its atom economy and compatibility with continuous-flow reactors.

Reaction Mechanism and Catalysts

The carbonylation of 2,2-diorgano-1-(4-chlorophenyl)ethanol proceeds via a Lewis acid-catalyzed pathway, typically employing hydrogen fluoride (HF), boron trifluoride (BF₃), or aluminum chloride (AlCl₃). In a representative example, 1-(4-chlorophenyl)-2-methyl-1-propanol reacts with carbon monoxide (CO) under 100–1,000 psig pressure, yielding 2,2-dimethyl-3-(4'-chlorophenyl)propionic acid methyl ester. The reaction mechanism involves protonation of the alcohol by HF, generating a carbocation intermediate that undergoes CO insertion to form the acylium ion. Quenching with methanol then produces the ester.

Optimization of Reaction Conditions

Key parameters include temperature (20–60°C), CO pressure, and catalyst loading. Excess HF (1–100 moles per mole of substrate) ensures complete protonation, while temperatures above 30°C risk cyclization to indanone byproducts. Pilot-scale trials demonstrate 85–90% yields when using HF at 40°C and 500 psig CO pressure. However, handling corrosive HF necessitates specialized equipment, increasing capital costs.

Alkylation of Methyl Isobutyrate with 4-Chlorobenzyl Chloride

Alkylation via enolate intermediates provides a high-yielding, base-mediated route to this compound derivatives. This method is scalable and avoids hazardous gas reagents.

Base-Mediated Alkylation

In a patented procedure, methyl isobutyrate is deprotonated by sodium hydride (NaH) in tetrahydrofuran (THF), generating a resonance-stabilized enolate. This nucleophile attacks 4-chlorobenzyl chloride, displacing chloride and forming the alkylated ester. The reaction proceeds quantitatively at room temperature, with yields exceeding 95% after purification. Crucially, anhydrous conditions prevent hydrolysis of the enolate, while excess NaH ensures complete conversion.

Yield and Byproduct Analysis

Despite high efficiency, this method produces stoichiometric NaCl, complicating waste management. Additionally, competing elimination reactions may generate 4-chlorostyrene if moisture is present. Recent advances employ phase-transfer catalysts like tetrabutylammonium bromide to enhance reaction rates in biphasic systems, though industrial applications remain nascent.

Comparative Analysis of Synthesis Methods

The table below summarizes the three principal methods for this compound synthesis, highlighting their operational parameters and practicality:

Key Observations:

-

The acid chloride method balances high yield with moderate safety concerns (SOCl₂ handling).

-

Carbonylation requires specialized infrastructure but excels in atom efficiency.

-

Alkylation offers the highest yield and scalability but generates significant inorganic waste.

Industrial Applications and Scalability Considerations

Pharmaceutical manufacturers prioritize the alkylation route for its robustness and compatibility with existing esterification infrastructure. Conversely, carbonylation is reserved for high-value intermediates due to HF-related hazards. Regulatory trends favoring greener chemistry may spur adoption of enzymatic esterification or flow-chemistry adaptations, though these remain experimental.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chlorophenyl propionate, and how can reaction reproducibility be ensured?

- Methodological Answer : The synthesis of this compound typically involves esterification reactions between 4-chlorophenol and propionic acid derivatives under acidic or catalytic conditions. To ensure reproducibility, control experiments should be conducted using standardized protocols, such as repeating reactions five times (n=5) with additive-free controls to assess variability . Statistical analysis (e.g., calculating average yields and standard deviations) is critical for validating reproducibility. The 4-chlorophenyl moiety’s UV absorbance and isotopic chlorine distribution also aid in monitoring reaction progress via HPLC and mass spectrometry .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- 1H NMR : To confirm ester bond formation and monitor functional group compatibility during synthesis .

- HPLC : Leverages the UV-active 4-chlorophenyl group for quantifying reaction completion and detecting side products .

- Mass Spectrometry : Exploits chlorine’s isotopic signature (³⁵Cl/³⁷Cl) to distinguish target compounds from impurities .

- X-ray Crystallography : For resolving crystal structures of derivatives (e.g., 14-(4-chlorophenyl)-14H-dibenzo[a,j]xanthene), SHELX software is widely used for refinement .

Advanced Research Questions

Q. How can contradictions in analytical data (e.g., NMR vs. HPLC results) be systematically resolved?

- Methodological Answer : Discrepancies often arise from sample purity or instrumental limitations. Cross-validate results using orthogonal techniques:

- Combine NMR (for functional group confirmation) with HPLC (for quantitative purity assessment) .

- Use high-resolution mass spectrometry to verify molecular ion peaks and isotopic patterns .

- Apply error-propagation models to quantify uncertainties in subsampling and analysis, as outlined in guidelines for laboratory data reporting .

Q. What challenges arise in crystallographic studies of this compound derivatives, and how are they addressed?

- Methodological Answer : Challenges include low crystal quality and twinning. Solutions involve:

- SHELXD/SHELXE : For experimental phasing of small-molecule structures, especially with high-resolution data .

- Twinned Data Refinement : SHELXL’s twin-law features can refine structures against twinned datasets .

- Example: The crystal structure of 14-(4-chlorophenyl)-14H-dibenzo[a,j]xanthene (C27H17ClO) was resolved using SHELX tools, with bond angles and distances reported for validation .

Q. How does the 4-chlorophenyl group influence reaction mechanisms in organocatalytic or enzymatic systems?

- Methodological Answer : The electron-withdrawing chlorine atom affects electronic properties, altering reaction pathways. Experimental approaches include:

- Kinetic Isotope Effects (KIEs) : To probe rate-determining steps in catalytic cycles.

- Computational Modeling : Density Functional Theory (DFT) can simulate transition states involving the 4-chlorophenyl moiety.

- Functional Group Screening : Evaluate compatibility using kits that test reactivity under varied conditions (e.g., acidic, basic, or oxidative environments) .

Q. What strategies are recommended for studying the metabolic stability of this compound in biological systems?

- Methodological Answer :

- Acyl-CoA Formation Assays : Propionate derivatives are metabolized via acyl-CoA synthetases. Use LC-MS to detect propionyl-CoA and its carnitine conjugates .

- Enzyme Specificity Profiling : Test against ACSS2 (acetate-specific) and other synthetases to identify metabolic pathways .

- In Vitro Hepatocyte Models : Monitor degradation rates under physiologically relevant conditions.

Data Analysis and Reporting

Q. How should researchers report subsampling and analytical uncertainties in studies involving this compound?

- Methodological Answer : Follow standardized reporting frameworks, including:

- Sampling Plans : Document subsampling methods, equipment, and increment selection to minimize preparation errors .

- Error Propagation : Use formulas like to quantify total uncertainty .

- Raw Data Archiving : Include large datasets (e.g., NMR spectra, HPLC chromatograms) in appendices, with processed data in the main text .

Experimental Design

Q. What considerations are critical when designing stability studies for this compound under varying pH and temperature?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to extreme conditions (e.g., 0.1M HCl/NaOH, 40–80°C) and monitor degradation products via LC-MS .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions.

- Control for Hydrolysis : Propionate esters are prone to hydrolysis; include buffers to stabilize pH during experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.